molecular formula C13H11NO3S B14607120 (5-Carbamothioylfuran-2-yl)methyl benzoate CAS No. 57944-12-4

(5-Carbamothioylfuran-2-yl)methyl benzoate

Cat. No.: B14607120
CAS No.: 57944-12-4
M. Wt: 261.30 g/mol
InChI Key: ZGOSQIAAQPKAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Carbamothioylfuran-2-yl)methyl benzoate is an organic compound that features a furan ring substituted with a carbamothioyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Carbamothioylfuran-2-yl)methyl benzoate typically involves the reaction of furan derivatives with benzoic acid or its derivatives. One common method includes the esterification of 5-carbamothioylfuran-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (5-Carbamothioylfuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, thiols.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

(5-Carbamothioylfuran-2-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Carbamothioylfuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.

Comparison with Similar Compounds

    Benzofuran: A structurally related compound with a furan ring fused to a benzene ring.

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.

    Thiourea derivatives: Compounds containing the thiourea functional group, similar to the carbamothioyl group in (5-Carbamothioylfuran-2-yl)methyl benzoate.

Uniqueness: this compound is unique due to the presence of both the furan ring and the carbamothioyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57944-12-4

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

(5-carbamothioylfuran-2-yl)methyl benzoate

InChI

InChI=1S/C13H11NO3S/c14-12(18)11-7-6-10(17-11)8-16-13(15)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)

InChI Key

ZGOSQIAAQPKAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.